

# Zandatrigine (NBI-921352) for Epilepsy: Application Notes and Clinical Trial Protocols

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## Compound of Interest

Compound Name: **Zandatrigine**

Cat. No.: **B11934395**

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## Abstract

**Zandatrigine** (formerly known as VX-337 or GSK1014802, and also referred to as NBI-921352 or XEN901) is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.6. This channel is predominantly expressed in the central nervous system and plays a crucial role in the initiation and propagation of action potentials in excitatory neurons. Gain-of-function mutations in the SCN8A gene, which encodes for NaV1.6, are associated with severe, early-infantile epileptic encephalopathies (SCN8A-DEE). This document provides a comprehensive overview of the clinical trial design for **Zandatrigine** in the treatment of epilepsy, with a focus on adult focal onset seizures and SCN8A-DEE. It includes a summary of preclinical and Phase I data, detailed protocols for Phase II studies, and a discussion of the underlying mechanism of action.

## Introduction

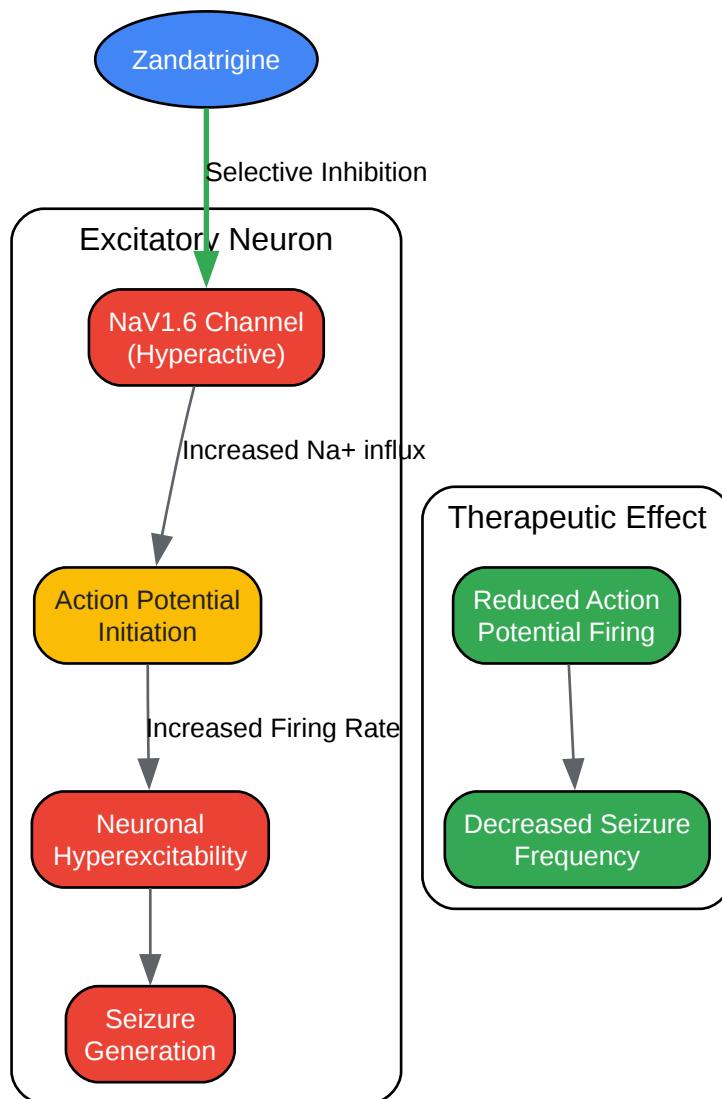
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous anti-seizure medications (ASMs) are available, a significant portion of patients continue to experience seizures. The development of targeted therapies based on the underlying genetic and molecular mechanisms of epilepsy is a key area of research. The voltage-gated sodium channel NaV1.6 has emerged as a promising target, particularly for certain genetic epilepsies. **Zandatrigine** is a first-in-class selective NaV1.6 inhibitor developed for the treatment of epilepsy.

## Mechanism of Action

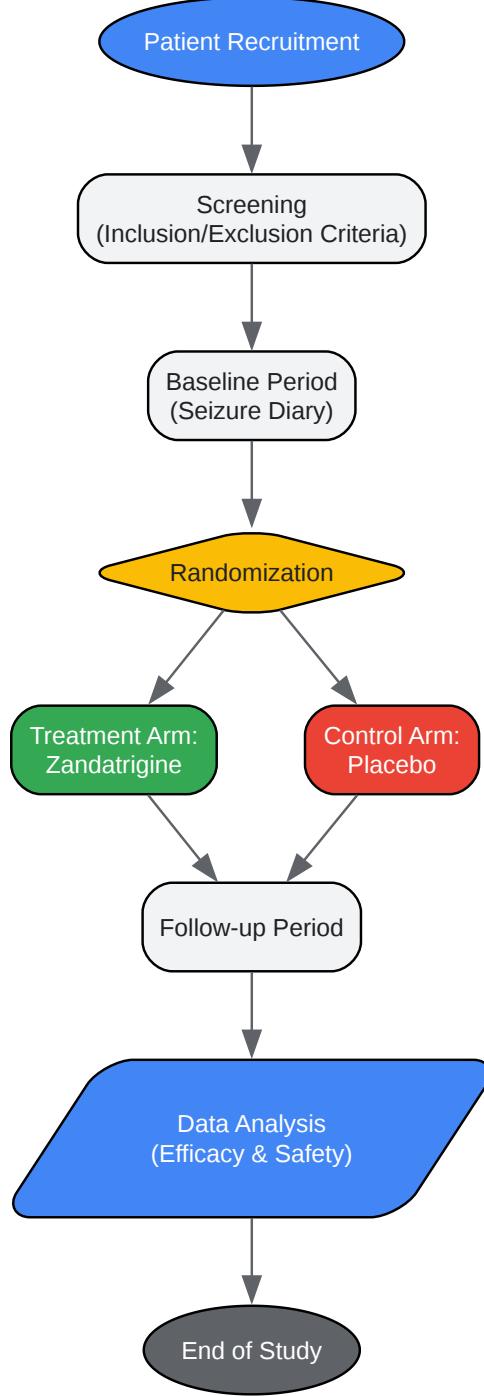
**Zandatrigine** selectively inhibits the NaV1.6 sodium channel, which is highly expressed in the axon initial segment of excitatory neurons and is critical for the initiation of action potentials.<sup>[1]</sup> <sup>[2]</sup> In pathological conditions such as epilepsy, NaV1.6 channels can be hyperactive, leading to neuronal hyperexcitability and seizure generation.<sup>[1][3]</sup> By selectively blocking NaV1.6, **Zandatrigine** is hypothesized to reduce this hyperexcitability and thereby decrease seizure frequency, with potentially fewer side effects than non-selective sodium channel blockers.

## Proposed Signaling Pathway for Zandatrigine in Epilepsy

## Proposed Mechanism of Action of Zandatrigine



## Zandatrigine Phase II Epilepsy Clinical Trial Workflow

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## References

- 1. Evidence for a role of Nav1.6 in facilitating increases in neuronal hyperexcitability during epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evidence for a role of Nav1.6 in facilitating increases in neuronal hyperexcitability during epileptogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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